Penicillin G, potassium salt

Description

BenchChem offers high-quality Penicillin G, potassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Penicillin G, potassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

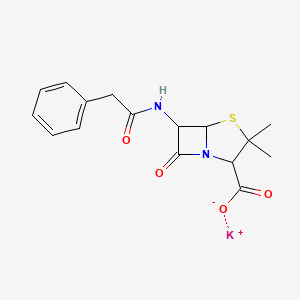

potassium;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDLOXRXUOGIU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of Penicillin G Potassium Salt: A Comprehensive Guide to Properties, Methodologies, and Practical Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Penicillin G potassium salt (Benzylpenicillin potassium) stands as a cornerstone β-lactam antibiotic, pivotal in both clinical therapeutics and biomedical research. Its efficacy is primarily directed against Gram-positive bacteria, where it acts by inhibiting the final transpeptidation step of peptidoglycan synthesis, thereby disrupting bacterial cell wall integrity.[1] For researchers, scientists, and drug development professionals, a profound understanding of its solubility characteristics is not merely academic; it is fundamental to the design of effective experimental protocols, the formulation of stable and bioavailable drug products, and the successful application in cell culture.

The solubility of an active pharmaceutical ingredient (API) like penicillin G potassium dictates its behavior in various matrices, influencing everything from dissolution rates in formulations to its availability in in vitro assays. This guide provides a comprehensive overview of the solubility of penicillin G potassium salt across a range of solvents. It moves beyond a simple recitation of data to explain the underlying physicochemical principles, offers detailed, field-proven protocols for solubility determination and stock solution preparation, and addresses critical considerations for its practical application.

Physicochemical Profile of Penicillin G Potassium Salt

Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior. Penicillin G potassium is the potassium salt of benzylpenicillin, a natural penicillin produced by fermentation of Penicillium chrysogenum.[2] As an organic salt, it is a white to off-white crystalline powder, often described as hygroscopic, necessitating storage in dry, tightly sealed containers.[2][3][4]

Key Physicochemical Properties:

-

Molecular Formula: C₁₆H₁₇KN₂O₄S[5]

-

Molecular Weight: 372.48 g/mol [5]

-

Hygroscopicity: Hygroscopic in nature[2]

The structure features a β-lactam ring fused to a thiazolidine ring, a carboxylate group (which forms the potassium salt), and a phenylacetyl side chain. This combination of a polar, ionizable carboxylate group and a more hydrophobic benzyl group governs its solubility profile.

Caption: Chemical structure of Penicillin G Potassium Salt.

Solubility Profile Across Different Solvents

The solubility of penicillin G potassium is a direct consequence of its ionic nature. As a salt, it readily dissolves in polar protic solvents, particularly water, where it can dissociate. Its solubility dramatically decreases in solvents of lower polarity. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility Category | Quantitative Data (approx.) | Reference(s) |

| Water | Freely Soluble / Very Soluble | 100 mg/mL | [2][7][8][9] |

| Isotonic Saline & Dextrose Solutions | Freely Soluble | Not specified | [10] |

| Methanol | Soluble | Soluble | [2][7][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | 74 mg/mL | [11] |

| Ethanol | Sparingly/Slightly Soluble | Sparingly soluble | [2][7][8] |

| Chloroform | Insoluble | Insoluble | [2][7][8] |

| Methylene Chloride | Practically Insoluble | Practically insoluble |

Causality Behind the Solubility Profile:

-

High Water Solubility: The potassium salt of the carboxylic acid group readily dissociates in water (a highly polar, protic solvent) into a potassium cation (K⁺) and a benzylpenicillin anion. These ions are effectively solvated by water molecules, leading to high solubility. This is the primary reason for its suitability in aqueous formulations for injection.[10][12]

-

Solubility in Alcohols: Its solubility in alcohols like methanol and ethanol is lower than in water. While these are polar, protic solvents capable of hydrogen bonding, their lower dielectric constant compared to water makes them less efficient at solvating the dissociated ions.

-

Insolubility in Non-polar Solvents: In non-polar or weakly polar aprotic solvents like chloroform and methylene chloride, the energy required to break the ionic bonds of the penicillin G potassium crystal lattice is not compensated by the weak solute-solvent interactions. Therefore, it is effectively insoluble in these solvents.

Key Factors Influencing Solubility and Solution Stability

The practical solubility and utility of penicillin G potassium are critically influenced by environmental factors. Ignoring these can lead to experimental artifacts, loss of potency, and formulation failure.

-

pH: Penicillin G is a weak acid, and its stability is highly pH-dependent. The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.[3] The optimal pH for stability in aqueous solutions is between 6.0 and 7.5.[4][13] Outside this range, degradation accelerates, leading to a loss of antibacterial activity. This is a critical consideration for formulation buffers and cell culture media.

-

Temperature: While temperature can influence solubility, its more significant impact is on the rate of degradation. Aqueous solutions of penicillin G potassium are unstable at room temperature.[3] For short-term storage (up to one week), solutions should be refrigerated at 2-8°C.[14] For longer-term storage, freezing at -20°C is recommended. Solutions are reported to be stable for up to 3 days at 37°C, which is relevant for cell culture applications.

-

Presence of Other Solutes: The presence of buffers (e.g., sodium citrate) is common in commercial preparations to maintain an optimal pH and enhance stability.[10][15] However, high concentrations of other salts could potentially decrease solubility due to the common ion effect.

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol describes a standardized and reliable method for determining the equilibrium solubility of penicillin G potassium in a given solvent system. The principle involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment:

-

Penicillin G Potassium Salt powder (USP grade or equivalent)

-

Solvent of interest (e.g., HPLC-grade water, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount of penicillin G potassium salt to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter (0.22 µm) and discard the first portion of the filtrate to saturate the filter membrane. Collect the subsequent clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC). A series of dilutions may be necessary.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., measure absorbance at ~225 nm for HPLC) against a standard curve prepared with known concentrations of penicillin G potassium.[15]

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis, mg/mL) x (Dilution Factor)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Application: Preparation of a Sterile Aqueous Stock Solution

In many research settings, particularly in cell culture, a sterile, concentrated stock solution is required. This protocol ensures accuracy and sterility.

Objective: To prepare a 100 mg/mL (1000x) stock solution of Penicillin G Potassium in water.

Materials:

-

Penicillin G Potassium Salt powder

-

Sterile, deionized, and filtered water (e.g., cell culture grade or water for injection)

-

Sterile 50 mL conical tube

-

Sterile 0.22 µm syringe filter

-

Sterile syringes and storage vials (e.g., cryovials)

Step-by-Step Protocol:

-

Calculation: Determine the mass of penicillin G potassium needed. For 20 mL of a 100 mg/mL solution, you will need: 20 mL * 100 mg/mL = 2000 mg = 2.0 g

-

Weighing: Aseptically weigh 2.0 g of penicillin G potassium powder and transfer it to the sterile 50 mL conical tube.

-

Dissolution: Add approximately 15 mL of sterile water to the tube. Cap tightly and vortex or invert until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.[5]

-

Volume Adjustment: Adjust the final volume to 20 mL with sterile water.

-

Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile container (e.g., another 50 mL tube). This step is critical for removing any potential bacterial contamination.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C for long-term use. A working aliquot can be kept at 2-8°C for up to one week.[14]

Trustworthiness Note: Using a fresh, high-purity source of penicillin G potassium is crucial. The pH of the final solution should be verified to be within the 5.5-7.5 range to ensure stability.[5]

Conclusion

A thorough understanding of the solubility and stability of penicillin G potassium salt is indispensable for its effective use in research and development. Its high solubility in aqueous media is a key advantage for parenteral formulations and stock solution preparation. However, this is counterbalanced by its inherent instability, which is highly dependent on pH and temperature. By adhering to the principles and protocols outlined in this guide—from accurate solubility determination to proper stock solution handling—researchers can ensure the integrity, potency, and reproducibility of their experiments, ultimately contributing to reliable and meaningful scientific outcomes.

References

-

Penicillin G Potassium Injection, USP. U.S. Food and Drug Administration. [Link]

-

Penicillin G Potassium Salt - TC187. HiMedia Laboratories. [Link]

-

How I can prepare Penicilin G potassium salt? ResearchGate. [Link]

-

Effect of Penicillin G Potassium Salt on the Physicochemical Properties of SDS Aqueous Solution... ResearchGate. [Link]

-

USP Monographs: Penicillin G Potassium Injection. U.S. Pharmacopeia. [Link]

-

Penicillin G Potassium. ASHP Publications. [Link]

-

USP Monographs: Penicillin G Potassium. uspbpep.com. [Link]

-

SOLUBILITY DATA SERIES. IUPAC. [Link]

-

Penicillin G Potassium for Injection - USP-NF ABSTRACT. U.S. Pharmacopeia. [Link]

-

Penicillin G Potassium | C16H17KN2O4S | CID 23664709. PubChem. [Link]

-

Penicillin G potassium salt, Ph. Eur. DC Fine Chemicals. [Link]

-

Penicillin. Wikipedia. [Link]

- Process for the preparation of a potassium salt of penicillin g.

-

113-98-4(Penicillin G potassium). Kuujia.com. [Link]

-

Penicillin G potassium salt, 100 g. Carl ROTH. [Link]

Sources

- 1. rpicorp.com [rpicorp.com]

- 2. Penicillin G potassium salt CAS#: 113-98-4 [m.chemicalbook.com]

- 3. Penicillin G potassium salt | 113-98-4 [chemicalbook.com]

- 4. uspbpep.com [uspbpep.com]

- 5. himedialabs.com [himedialabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Penicillin G potassium salt 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. 113-98-4 CAS MSDS (Penicillin G potassium salt) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. 113-98-4(Penicillin G potassium) | Kuujia.com [kuujia.com]

- 13. publications.ashp.org [publications.ashp.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. pharmacopeia.cn [pharmacopeia.cn]

Penicillin G Potassium Salt: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, mechanism of action, and practical applications of a cornerstone antibiotic.

Introduction

Penicillin G potassium salt, also known as benzylpenicillin potassium, is a narrow-spectrum β-lactam antibiotic that has been a foundational tool in the fight against bacterial infections since its discovery.[1][2] Its potent bactericidal activity against a wide range of Gram-positive and some Gram-negative organisms has made it an indispensable compound in clinical medicine, veterinary practices, and microbiological research.[2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core chemical information, mechanism of action, practical applications, and essential protocols related to Penicillin G potassium salt.

Core Chemical and Physical Properties

Penicillin G potassium salt is the potassium salt of benzylpenicillin, which enhances its solubility in aqueous solutions, facilitating its administration and use in laboratory settings.[3][5] Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 113-98-4 |

| Molecular Formula | C₁₆H₁₇KN₂O₄S |

| Molecular Weight | 372.48 g/mol [3][6] |

| Appearance | White or almost white crystalline powder[3] |

| Melting Point | 214 - 217 °C[3] |

| Solubility | Soluble in water (100 mg/ml), methanol, and sparingly in ethanol. Insoluble in chloroform.[5] |

| Storage | Store at 0 - 8 °C.[3] Stock solutions can be stored at 2-8°C for up to one week or at -20°C for longer periods.[7] |

| Potency | ≥ 1500 u/mg[3] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal effect of Penicillin G potassium salt is achieved through the targeted disruption of bacterial cell wall synthesis.[1] The structural integrity of the bacterial cell wall, which is crucial for survival and protection against osmotic lysis, is dependent on a polymer called peptidoglycan.[1][8] Penicillin G inhibits the final step of peptidoglycan synthesis.[9]

The key steps in the mechanism of action are as follows:

-

Binding to Penicillin-Binding Proteins (PBPs) : Penicillin G binds to and inactivates enzymes known as penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane.[2][4]

-

Inhibition of Transpeptidation : These PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, a critical step for cell wall stability.[2][4]

-

Cell Wall Weakening and Lysis : By inhibiting this cross-linking process, Penicillin G weakens the cell wall, leading to a loss of structural integrity.[2] In a hypotonic environment, this results in cell lysis and bacterial death.[4][5]

Gram-positive bacteria, with their thick, exposed peptidoglycan layer, are particularly susceptible to Penicillin G.[1] The outer membrane of most Gram-negative bacteria acts as a barrier, limiting the antibiotic's access to the PBPs, thus rendering them less susceptible.[1]

Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.

Applications in Research and Drug Development

Beyond its clinical applications, Penicillin G potassium salt is a vital tool in the research laboratory.[3] Its well-characterized mechanism of action and established susceptibility profiles make it a standard for various experimental applications.

-

Antibiotic Susceptibility Testing : It is frequently used as a reference compound in antimicrobial susceptibility tests (ASTs) to determine the resistance patterns of bacterial isolates.[10]

-

Studies on Bacterial Cell Wall Biology : Researchers utilize Penicillin G to investigate the intricacies of bacterial cell wall synthesis and the mechanisms of antibiotic resistance.[3]

-

Development of New Antibiotics : It serves as a benchmark for evaluating the efficacy of novel antimicrobial agents.[3]

-

Cell Culture : Penicillin G is often used in combination with other antibiotics in cell culture media to prevent bacterial contamination.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental technique in antimicrobial research is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.[12][13] The broth microdilution method is a commonly used and standardized procedure for determining the MIC of Penicillin G.[14]

Materials:

-

Penicillin G potassium salt

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in the logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile diluents (e.g., sterile water or phosphate-buffered saline)

-

Pipettes and sterile tips

Step-by-Step Methodology:

-

Preparation of Penicillin G Stock Solution :

-

Accurately weigh a precise amount of Penicillin G potassium salt powder.

-

Dissolve it in a sterile diluent to create a high-concentration stock solution (e.g., 10 mg/mL). The exact concentration will depend on the expected MIC range.[13]

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

-

Preparation of Serial Dilutions :

-

In a sterile 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile MHB to all wells.

-

Add a corresponding volume of the Penicillin G stock solution to the first well of each row to be tested, creating the highest concentration.

-

Perform a two-fold serial dilution by transferring a set volume (e.g., 100 µL) from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of decreasing concentrations.

-

-

Inoculum Preparation :

-

Grow the bacterial strain to be tested in a suitable broth until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

-

Dilute this standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL) in MHB.[13]

-

-

Inoculation and Incubation :

-

Add a specific volume (e.g., 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate containing the Penicillin G dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC :

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Safety, Handling, and Storage

Proper handling and storage of Penicillin G potassium salt are crucial to ensure its stability and the safety of laboratory personnel.

Safety Precautions:

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, a lab coat, and safety goggles, when handling the powder or solutions.[16][17]

-

Respiratory Protection : Avoid inhaling the powder by working in a well-ventilated area or under a chemical fume hood.[17][18] If there is a risk of dust formation, use a suitable respirator.[17]

-

Allergenicity : Penicillin G is a known sensitizer and can cause allergic reactions, including skin rashes and respiratory issues, upon exposure.[16][18] Individuals with a known penicillin allergy should not handle this compound.

-

First Aid : In case of skin or eye contact, rinse thoroughly with water.[19] If inhaled, move to fresh air.[19] Seek medical attention if symptoms persist.[19]

Storage and Stability:

-

Powder : Store the crystalline powder in a tightly sealed container in a dry, cool place, typically between 0-8°C.[3][20]

-

Solutions : Reconstituted solutions should be filter-sterilized and stored at 2-8°C for up to one week.[7] For longer-term storage, aliquots can be kept at -20°C.[7] Aqueous solutions are susceptible to degradation, especially in the presence of acids, alkalis, or oxidizing agents.[5]

Conclusion

Penicillin G potassium salt remains a cornerstone of antibiotic research and a valuable tool for scientists and drug development professionals. Its well-defined chemical properties, understood mechanism of action, and extensive history of use provide a solid foundation for a wide range of applications. By adhering to proper handling procedures and employing standardized protocols such as the MIC assay, researchers can continue to leverage the power of this seminal antibiotic to advance our understanding of bacterial pathogenesis and develop new therapeutic strategies.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Penicillin G Potassium? Retrieved from [Link]

-

Cepham Life Sciences. (n.d.). Penicillin G Potassium Salt, USP Grade. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Penicillin G Potassium Salt. Retrieved from [Link]

-

Calbiochem. (n.d.). Penicillin G, Potassium Salt - CAS 113-98-4. Retrieved from [Link]

-

Pen-Aqua-Sol G. (2015, October 23). Safety Data Sheet: Pen-Aqua-Sol G (penicillin G potassium). Retrieved from [Link]

-

RxList. (n.d.). Penicillin G Potassium. Retrieved from [Link]

-

StatPearls. (n.d.). Penicillin. NCBI Bookshelf. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: penicillin G potassium salt. Retrieved from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: penicillin G potassium salt. Retrieved from [Link]

-

Drugs.com. (2025, September 22). Penicillin G Potassium, Penicillin G Sodium Monograph for Professionals. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Penicillin G Potassium used for? Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Penicillin G Potassium Salt. Retrieved from [Link]

-

Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis. (2025, January 2). PMC - NIH. Retrieved from [Link]

-

BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

Minimum inhibitory concentration (MIC) of penicillin G against S.... (n.d.). ResearchGate. Retrieved from [Link]

-

Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. BioNumbers. Retrieved from [Link]

Sources

- 1. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]

- 2. What is Penicillin G Potassium used for? [synapse.patsnap.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cephamls.com [cephamls.com]

- 5. Penicillin G potassium salt | 113-98-4 [chemicalbook.com]

- 6. mpbio.com [mpbio.com]

- 7. Penicillin G USPtestingspecificationsmeets,powder 113-98-4 [sigmaaldrich.com]

- 8. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. goldbio.com [goldbio.com]

- 11. himedialabs.com [himedialabs.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 14. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. bimedaus.com [bimedaus.com]

- 17. fishersci.com [fishersci.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. astechireland.ie [astechireland.ie]

- 20. carlroth.com:443 [carlroth.com:443]

The Genesis and Synthesis of Benzylpenicillin Potassium: A Technical Guide

This guide provides an in-depth exploration of the origin and synthesis of benzylpenicillin potassium, a cornerstone of antibiotic therapy. Tailored for researchers, scientists, and drug development professionals, this document navigates the historical discovery, intricate biosynthesis, and industrial-scale production of this life-saving molecule. We will delve into the causality behind experimental choices, ensuring a robust understanding of the entire process from fungal spore to purified active pharmaceutical ingredient.

Historical Context: The Dawn of the Antibiotic Era

The story of benzylpenicillin is a landmark in medical history. In 1928, Scottish physician Alexander Fleming at St. Mary's Hospital in London made a serendipitous observation. He noted that a culture of Staphylococcus aureus was inhibited by a contaminating mold, which was later identified as Penicillium rubens (initially misidentified as Penicillium notatum).[1][2] This discovery of the first broadly effective antibiotic substance, which he named penicillin, marked a turning point in the fight against bacterial infections.[1]

While Fleming identified the antibacterial properties, it was the dedicated work of a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain, that successfully isolated and purified the active compound in 1940.[1] Their efforts transformed a laboratory curiosity into a practical, life-saving drug. For their monumental contributions, Fleming, Florey, and Chain were jointly awarded the Nobel Prize in Physiology or Medicine in 1945.[1] The form of penicillin they first isolated in a stable form was benzylpenicillin, also known as penicillin G.[1]

The Natural Source and Biosynthesis of Benzylpenicillin

Benzylpenicillin is a natural secondary metabolite produced by certain filamentous fungi, most notably high-yielding strains of Penicillium chrysogenum.[2][3] The industrial production of benzylpenicillin relies on the carefully controlled fermentation of these fungal strains.

The intricate biosynthetic pathway of benzylpenicillin is a three-step enzymatic process that occurs across different cellular compartments.[3][4]

The biosynthesis begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), to form the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[2][3][4] The second step involves the oxidative cyclization of ACV by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine ring structures of the penicillin core.[2][3][4] In the final and crucial step for benzylpenicillin synthesis, the α-aminoadipyl side chain of IPN is exchanged for a phenylacetyl group. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT), utilizing phenylacetyl-CoA as the acyl donor.[3][5]

Caption: Downstream Processing Workflow for Benzylpenicillin Potassium.

Experimental Protocol: Extraction, Purification, and Crystallization

-

Biomass Removal: The fungal mycelia are separated from the fermentation broth by filtration or centrifugation. The resulting liquid is the clarified broth.

-

Solvent Extraction: The clarified broth is chilled and acidified to a pH of 2.5-3.0 with a mineral acid (e.g., sulfuric acid). At this acidic pH, the carboxylic acid group of benzylpenicillin is protonated, making it more soluble in an organic solvent. The acidified broth is then extracted with a water-immiscible organic solvent, such as butyl acetate or amyl acetate. The benzylpenicillin partitions into the organic phase, leaving many water-soluble impurities behind.

-

Back-Extraction: The organic extract containing benzylpenicillin is then back-extracted with an aqueous solution of a potassium salt, such as potassium acetate, at a neutral to slightly alkaline pH (7.0-7.5). This deprotonates the carboxylic acid group, forming the water-soluble potassium salt of benzylpenicillin, which partitions back into the aqueous phase. This step further purifies the penicillin from solvent-soluble impurities.

-

Crystallization: The concentrated aqueous solution of benzylpenicillin potassium is then treated to induce crystallization. This is often achieved by the addition of a less polar solvent, such as n-butanol or isopropanol, and cooling. The crystalline benzylpenicillin potassium precipitates out of the solution.

-

Isolation and Drying: The crystals are collected by filtration, washed with a suitable solvent to remove any remaining impurities, and then dried under vacuum to yield the final, highly purified product.

| Stage | Key Parameters | Typical Recovery/Yield |

| Fermentation | High-yielding strain, optimized media, and process control | 40-50 g/L of benzylpenicillin |

| Solvent Extraction | pH 2.5-3.0, appropriate solvent-to-broth ratio | >95% |

| Back-Extraction | pH 7.0-7.5, controlled addition of potassium salt solution | >98% |

| Crystallization | Solvent composition, temperature profile | >95% |

| Overall Yield | From fermentation broth to final product | ~85-90% |

Concluding Remarks

The journey of benzylpenicillin potassium from a chance observation on a petri dish to a globally produced life-saving antibiotic is a testament to scientific ingenuity and perseverance. The synthesis of this molecule, rooted in the natural biosynthetic machinery of Penicillium chrysogenum and refined through decades of process optimization, represents a triumph of industrial microbiology and chemical engineering. Understanding the intricate details of its origin and synthesis is not merely an academic exercise; it provides a foundational knowledge base for the continued development of new antibiotics and the improvement of existing fermentation and purification technologies. The principles and protocols outlined in this guide underscore the importance of a multidisciplinary approach, combining microbiology, biochemistry, and engineering, to address the ongoing challenges in the field of anti-infective drug development.

References

-

PENICILLIN G PRODUCTION BY INDUSTRIAL STRAINS OF PENICILLIUM CHRYSOGENUM. (URL: [Link])

-

Fed-Batch fermentation for the Production of penicillin G from Penicillium Chrysogenum. (URL: [Link])

-

Microbial Production of Penicillin- Definition, Biosynthesis, Process, Uses. (URL: [Link])

-

Benzylpenicillin - Wikipedia. (URL: [Link])

-

Modeling the metabolism of Penicillin-G formation. (URL: [Link])

-

Penicillin Biosynthesis - News-Medical.Net. (URL: [Link])

-

PenicillinAcylase. (URL: [Link])

- Method for preparing benzylpenicillin sodium salt. (URL: )

-

Benzylpenicillin – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Penicillin biosynthetic pathway. Steps of the penicillin biosynthetic... (URL: [Link])

-

Acylation and deacylation mechanism and kinetics of penicillin G reaction with Streptomyces R61 DD‐peptidase. (URL: [Link])

- Method for preparing ampicillin

-

Separation and purification of benzylpenicillin produced by fermentation using coupled ultrafiltration and nanofiltration technologies. (URL: [Link])

-

Penicillin fermentation: mechanisms and models for industrial-scale bioreactors. (URL: [Link])

- Purific

-

Separation and purification of benzylpenicillin produced by fermentation using coupled ultrafiltration and nanofiltration technologies. (URL: [Link])

-

Acylation and deacylation mechanism and kinetics of penicillin G reaction with Streptomyces R61 DD-peptidase. (URL: [Link])

-

Industrial Fed-batch Production of Penicillin G from Penicillium Chrysogenum Mold. (URL: [Link])

-

Optimization of penicillin G production by Penicillium chrysogenum. (URL: [Link])

- Extracting and purifying of penicillin. (URL: )

-

The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. (URL: [Link])

-

Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (URL: [Link])

- Process for refining penicillin x potassium salt. (URL: )

-

Potassium Benzylpenicillin (CAS 113-98-4): Essential Antibiotic for Research and Industry. (URL: [Link])

- Preparation of crystalline potassium penicillin. (URL: )

- Process for the preparation of a potassium salt of penicillin g. (URL: )

-

UNITED STATES PATENT OFFICE. (URL: [Link])

- Process for preparing pure, crystalline penicillin salts. (URL: )

Sources

penicillin G potassium salt pharmacokinetics and pharmacodynamics

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Penicillin G Potassium Salt

Foreword: Re-examining a Cornerstone Antibiotic

Discovered in the mid-20th century, Penicillin G remains a benchmark for antibiotic efficacy, safety, and impact on human health.[1] Its ability to selectively target bacterial cell walls while sparing host cells established a new paradigm for antimicrobial therapy.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) principles that govern the clinical application of Penicillin G potassium salt. We will delve into its mechanism of action, its journey through the body, and the critical relationship between concentration and effect, providing a foundational understanding for both clinical use and future research endeavors.

Part 1: Pharmacodynamics — The Mechanism of Bactericidal Action

Pharmacodynamics describes the effects of a drug on the body. For Penicillin G, this centers on its ability to disrupt the fundamental structure of the bacterial cell wall.

Core Mechanism: Inhibition of Cell Wall Synthesis

Penicillin G, a member of the β-lactam class of antibiotics, exerts a bactericidal action against susceptible microorganisms during their active multiplication phase.[2][3] Its primary target is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4][5][6]

The core mechanism unfolds as follows:

-

PBP Binding: Penicillin G's characteristic β-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate for PBPs.[4] This allows it to bind covalently to the active site of these enzymes.[7]

-

Inhibition of Transpeptidation: This irreversible binding inactivates the PBPs, specifically inhibiting their transpeptidase activity.[4][7] This enzymatic step is crucial for the final stage of peptidoglycan synthesis, where cross-links are formed between glycan chains, giving the cell wall its structural integrity.[8][9]

-

Cell Wall Degradation: The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolysins (enzymes that remodel the cell wall), leads to a progressively weakened cell wall.[4]

-

Osmotic Lysis: Without a rigid, protective cell wall, the bacterium cannot withstand the high internal osmotic pressure. This results in cell lysis and death, the hallmark of its bactericidal effect.[4][8][10]

Caption: Mechanism of Penicillin G Action on Bacterial Cell Wall Synthesis.

Spectrum of Activity & Key PD Parameters

Penicillin G is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria, some Gram-negative cocci, and certain anaerobic organisms.[7][11] It is the drug of choice for infections caused by Streptococcus species (Groups A, B, C, G), penicillin-susceptible Streptococcus pneumoniae, non-penicillinase-producing Staphylococcus, and Treponema pallidum (the causative agent of syphilis).[7][9][10]

The efficacy of β-lactam antibiotics is best predicted by the cumulative percentage of a 24-hour dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC), denoted as ƒT > MIC . This time-dependent killing characteristic means that the duration of exposure, rather than the peak concentration, is the critical determinant of bactericidal effect.

| Pathogen | Representative MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.004 – 0.5[12] |

| Streptococcus pyogenes (Group A Strep) | ≤ 0.12 |

| Streptococcus agalactiae (Group B Strep) | 0.03 – 0.06[12] |

| Neisseria meningitidis | ≤ 0.1 |

| Treponema pallidum | ≤ 0.01 |

Note: MIC values can vary based on geographic location and specific strains. Data compiled from multiple sources.

Mechanisms of Bacterial Resistance

The emergence of resistance is a significant clinical challenge. Bacteria have evolved several key strategies to evade the action of Penicillin G:

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes (penicillinases), which hydrolyze and inactivate the β-lactam ring, rendering the antibiotic ineffective.[8]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of Penicillin G, preventing it from inhibiting cell wall synthesis.[7][10]

-

Reduced Permeability: Gram-negative bacteria possess an outer membrane that can act as a barrier, impeding the drug's access to the PBPs located in the periplasmic space.[5][7][8]

-

Efflux Pumps: Some bacteria utilize membrane pumps to actively transport Penicillin G out of the cell before it can reach its target.[7]

Part 2: Pharmacokinetics — The Body's Influence on the Drug

Pharmacokinetics details the absorption, distribution, metabolism, and excretion (ADME) of a drug. For Penicillin G potassium, its PK profile is characterized by rapid action but a very short duration, which dictates its clinical dosing strategies.

Absorption

The potassium salt of Penicillin G is rapidly and completely absorbed following intramuscular (IM) or intravenous (IV) administration.[3][13] However, it is highly susceptible to acid-catalyzed hydrolysis, making it unstable in the gastric acid of the stomach.[14][15] This acid lability precludes its use as an oral agent, necessitating parenteral administration to achieve therapeutic systemic concentrations.[14]

Distribution

Once in the bloodstream, Penicillin G distributes widely into body fluids and tissues.[3][13]

-

Protein Binding: It is approximately 60% bound to plasma proteins, primarily albumin.[14][15]

-

Volume of Distribution: The volume of distribution is relatively small, reflecting its distribution mainly in the extracellular fluid.[10]

-

Tissue Penetration: It achieves therapeutic levels in pleural, pericardial, synovial, and interstitial fluids.[3] Penetration into the cerebrospinal fluid (CSF) is poor in individuals with healthy meninges but increases significantly during meningeal inflammation, allowing it to be used for treating meningitis.[5][7]

Metabolism

Penicillin G undergoes minimal hepatic metabolism.[14][15] A small fraction is converted to inactive metabolites, with the primary one being penicilloic acid .[14] This metabolite is of clinical significance as its formation is a key step in the haptenization process that can lead to hypersensitivity and allergic reactions.[7][14]

Excretion

The kidneys are the principal route of elimination for Penicillin G.[14]

-

Rapid Renal Clearance: Excretion is remarkably rapid and efficient, occurring via two main processes:

-

Short Half-Life: In adults with normal renal function, this rapid clearance results in a very short elimination half-life of approximately 30 to 60 minutes.[9][14] In cases of renal failure, the half-life can be prolonged to as much as 10 hours or more.[2][7]

-

Drug Interactions: The active tubular secretion can be competitively inhibited by probenecid.[2][9] Co-administration of probenecid blocks the renal excretion of Penicillin G, leading to higher and more sustained plasma concentrations.[2][14]

Summary of Key Pharmacokinetic Parameters

| Parameter | Value | Clinical Significance |

| Bioavailability | Not applicable (IV/IM use) | Bypasses first-pass metabolism, ensuring 100% of the dose reaches systemic circulation. |

| Half-life (t½) | 30-60 minutes (normal renal function) | Necessitates frequent dosing or continuous infusion to maintain therapeutic levels.[9][14] |

| Plasma Protein Binding | ~60% | Only the unbound fraction is microbiologically active. |

| Metabolism | Minimal (hepatic) | Dose adjustments are primarily driven by renal function, not hepatic impairment.[10] |

| Primary Route of Excretion | Renal (90% tubular secretion, 10% filtration) | Requires significant dose reduction in patients with renal impairment.[7][10] |

Part 3: PK/PD Integration and Methodologies

The clinical success of Penicillin G potassium relies on integrating its time-dependent killing (PD) with its rapid elimination profile (PK) to design effective dosing regimens.

Dosing Regimen Optimization

To maximize the ƒT > MIC, Penicillin G potassium must be administered frequently. For severe infections, such as septicemia or meningitis, typical adult dosages range from 12 to 24 million units per day, administered in divided doses every 4 to 6 hours.[13][16] In some critical care settings, continuous intravenous infusion is employed to ensure that plasma concentrations consistently remain above the MIC for the entire dosing interval.

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol provides a self-validating system for determining the minimum concentration of Penicillin G that inhibits the visible growth of a microorganism.

Methodology:

-

Prepare Stock Solution: Aseptically prepare a stock solution of Penicillin G potassium salt in a suitable sterile solvent (e.g., sterile water) to a known high concentration (e.g., 1024 µg/mL).

-

Prepare Inoculum: Culture the test bacterium on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Penicillin G stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations (e.g., from 128 µg/mL down to 0.06 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Controls: Include a positive control well (broth + inoculum, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Penicillin G at which there is no visible growth (turbidity) in the well.

Workflow for Preclinical Pharmacokinetic Analysis

This workflow outlines the essential steps for characterizing the PK profile of Penicillin G in a preclinical animal model, such as a rat.

Sources

- 1. injectcare.com [injectcare.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Penicillin G Potassium (Penicillin G Potassium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 5. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]

- 6. Penicillin G Potassium | C16H17KN2O4S | CID 23664709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. litfl.com [litfl.com]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Benzathine Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 青霉素G 钾盐 | Sigma-Aldrich [sigmaaldrich.com]

- 12. toku-e.com [toku-e.com]

- 13. drugs.com [drugs.com]

- 14. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 15. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Penicillin G: Uses, Side Effects, Dosages, Precautions [verywellhealth.com]

A Technical Guide to the pH-Dependent Stability of Penicillin G Potassium Salt

This guide provides an in-depth analysis of the critical relationship between pH and the stability of Penicillin G Potassium Salt. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explore the causal mechanisms of degradation, offering field-proven insights into experimental design and data interpretation. Our objective is to equip you with the foundational knowledge required to ensure the chemical integrity and therapeutic efficacy of penicillin-based formulations.

Introduction: The Centrality of the β-Lactam Ring

Penicillin G, an early-generation β-lactam antibiotic, remains a vital therapeutic agent. Its efficacy is intrinsically linked to the chemical integrity of its core structure: a strained four-membered β-lactam ring fused to a thiazolidine ring.[1][2] This strained ring is the molecule's Achilles' heel, being highly susceptible to hydrolysis. The rate and pathway of this hydrolytic degradation are profoundly influenced by the pH of the aqueous environment, making pH control a cornerstone of Penicillin G formulation and stability testing. Understanding this pH dependency is not merely an academic exercise; it is crucial for preventing the loss of antibacterial activity and avoiding the formation of potentially immunogenic degradation products.[3]

Mechanisms of pH-Catalyzed Degradation

The primary mechanism of Penicillin G inactivation in aqueous solutions is the irreversible cleavage of the amide bond within the β-lactam ring.[4][5] This reaction is subject to catalysis under both acidic and alkaline conditions, each proceeding through distinct pathways to yield different, inactive products.[4] The region of maximum stability is a narrow window in the neutral pH range.[1][4][6][7]

Acid-Catalyzed Degradation Pathway

Under acidic conditions (typically below pH 5.0), the degradation of Penicillin G is a complex, multi-step process.[4] It involves an intramolecular rearrangement that ultimately leads to the formation of various inactive products, principally penillic acid.[4][8][9] The reaction is initiated by protonation, which facilitates a cascade of electronic shifts, resulting in the opening of the β-lactam ring. Studies have shown that acidic conditions are often more detrimental to penicillin stability than alkaline conditions.[10] Kinetic analyses have confirmed that this pathway can also yield penicillamine as a terminal degradation product.[11]

Figure 1: Simplified pathway of acid-catalyzed Penicillin G degradation.

Alkaline-Catalyzed Degradation Pathway

In alkaline solutions (typically above pH 8.0), the degradation mechanism is more direct.[4] The β-lactam ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻). This direct hydrolysis cleaves the amide bond, resulting in the formation of the biologically inactive penicilloic acid as the primary degradation product.[4] This pathway is a classic example of base-catalyzed hydrolysis.

Figure 2: Simplified pathway of alkaline-catalyzed Penicillin G degradation.

Kinetic Profile and Optimal Stability

The degradation of Penicillin G in solution typically follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the penicillin itself.[8][10] The relationship between the degradation rate constant (k) and pH can be visualized as a V-shaped curve, with the nadir of the curve representing the pH of maximum stability.[1][6]

Numerous studies have consistently shown that Penicillin G exhibits its greatest stability in the near-neutral pH range, specifically between pH 6.0 and 7.5.[4][12] The optimal pH is often cited to be approximately 7.0.[1][6][7] Outside of this range, the degradation rate increases significantly.

| pH Condition | Predominant Mechanism | Primary Degradation Product(s) | Relative Degradation Rate |

| Acidic (pH < 5.0) | H⁺ catalyzed intramolecular rearrangement | Penillic Acid, Penicillamine | High[4][10] |

| Neutral (pH 6.0 - 7.5) | Minimal hydrolysis | - | Minimum[1][4] |

| Alkaline (pH > 8.0) | OH⁻ catalyzed hydrolysis | Penicilloic Acid | High[4] |

Table 1: Summary of pH Effects on Penicillin G Degradation.

It is also critical to recognize the profound impact of temperature. The rate of degradation increases significantly with rising temperature across all pH values, following the Arrhenius equation.[1][4] Therefore, for optimal stability, solutions should be maintained at a neutral pH and stored under refrigeration (2-8 °C).[4]

Experimental Protocol: A Self-Validating Stability Study

This section details a robust, self-validating protocol for quantifying the effect of pH on Penicillin G potassium salt stability using High-Performance Liquid Chromatography (HPLC).

Causality Behind Methodological Choices

-

Buffer System: Citrate or phosphate buffers are commonly used. Citrate buffers have been shown to offer superior stability for Penicillin G compared to phosphate buffers.[1][2] The choice is critical as buffer species can themselves participate in catalysis.

-

Temperature Control: An elevated and constant temperature (e.g., 37°C or 50°C) is used to accelerate degradation, allowing for the collection of kinetic data within a practical timeframe.[1] Precision temperature control is essential for reproducible kinetic results.

-

HPLC Analysis: Reverse-phase HPLC with UV detection is the gold standard for stability studies.[13][14] It provides the necessary specificity to separate the intact Penicillin G from its various degradation products, ensuring that the loss of the parent compound is accurately quantified. A C18 column is typically employed for this separation.[14]

Figure 3: Workflow for assessing the pH-dependent stability of Penicillin G.

Step-by-Step Methodology

-

Preparation of Buffer Solutions (0.1 M):

-

Prepare a series of buffers (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0, borate for pH > 8.0) covering the desired pH range.

-

Verify the final pH of each buffer solution using a calibrated pH meter.

-

-

Preparation of Penicillin G Stock Solution:

-

Accurately weigh Penicillin G potassium salt powder and dissolve it in cold deionized water to create a concentrated stock solution (e.g., 10 mg/mL). Prepare this solution immediately before use to minimize degradation.

-

-

Initiation of Stability Study:

-

At time T=0, dilute a precise volume of the Penicillin G stock solution into each prepared buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

Immediately withdraw an aliquot from each pH solution for the T=0 time point. Store this sample at -20°C or analyze immediately.

-

Place the remaining vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 37°C).

-

-

Sampling:

-

Withdraw aliquots from each pH solution at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). The sampling schedule should be adjusted based on the expected degradation rate at each pH.

-

Immediately freeze samples upon collection to halt further degradation prior to analysis.

-

-

HPLC Analysis:

-

System: HPLC with UV Detector.

-

Column: C18 reverse-phase, 5 µm, 250 x 4.6 mm.

-

Mobile Phase: A typical mobile phase consists of an acetonitrile and water/buffer mixture (e.g., 0.1% formic acid in water).[15] Isocratic or gradient elution can be used to achieve optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.[14]

-

Injection Volume: 20 µL.

-

Procedure: Equilibrate the column with the mobile phase. Analyze all samples, including the T=0 points, to determine the peak area of the intact Penicillin G.

-

-

Data Analysis and Interpretation:

-

For each pH, plot the natural logarithm of the Penicillin G concentration (or peak area) against time.

-

If the degradation follows pseudo-first-order kinetics, the plot will be linear.

-

The slope of this line is equal to the negative of the apparent degradation rate constant (-k).

-

Compare the calculated 'k' values across the different pH conditions to determine the pH of maximum stability (i.e., the lowest 'k' value).

-

Conclusion

The stability of Penicillin G potassium salt is unequivocally dependent on the pH of its environment. The molecule is most stable in a narrow, near-neutral pH window (6.0-7.5), with accelerated degradation occurring in both acidic and alkaline conditions through distinct chemical pathways.[1][4][6] For drug development professionals, maintaining the pH within this optimal range during formulation, storage, and administration is paramount to preserving the drug's therapeutic efficacy and ensuring patient safety. The methodologies outlined in this guide provide a robust framework for empirically determining and validating the stability profile of Penicillin G, forming a critical component of any formulation development program.

References

-

Neftel, K. A., Walti, M., Spengler, H., & de Weck, A. L. (1983). Penicillin-G degradation products inhibit in vitro granulopoiesis. British Journal of Haematology, 54(2), 255-260. [Link]

-

Lu, C., & Li, L. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 53(2), 555-558. [Link]

-

Li, H., Jin, Q., Wang, Y., & Wang, L. (2013). Determination of Penicillin G and Its Degradation Products in a Penicillin Production Wastewater Treatment Plant and the Receiving River. Water, Air, & Soil Pollution, 224(12). [Link]

-

Hammarström, S., & Strominger, J. L. (1975). Degradation of penicillin G to phenylacetylglycine by D-alanine carboxypeptidase from Bacillus stearothermophilus. Proceedings of the National Academy of Sciences, 72(9), 3463-3467. [Link]

-

Lu, C., & Li, L. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. ResearchGate. [Link]

-

Zhang, M., et al. (2020). Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity. International Journal of Environmental Research and Public Health, 17(18), 6783. [Link]

-

Lu, C., & Li, L. (2008). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. ACS Publications. [Link]

-

Hossain, M. A., Friciu, M., Aubin, S., & Leclair, G. (2014). Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers. American Journal of Health-System Pharmacy, 71(8), 669-673. [Link]

-

Wang, X., et al. (2021). Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici. Scientific Reports, 11(1), 12435. [Link]

-

Schwartz, M. A. (1965). MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. Journal of Pharmaceutical Sciences, 54(3), 472-473. [Link]

-

Shaikh, B. (1988). An HPLC method for the determination of penicillin G residues in veal calf liver tissues. Journal of Liquid Chromatography, 11(1), 121-135. [Link]

-

Jemal, M., & Knevel, A. M. (1981). A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Gobouri, A. A., et al. (2020). Unprecedented Treatment Strategy of Aquatic Environments: Oxidative Degradation of Penicillin G by Chromium Trioxide in Acidic Media and the Impact of Metal Ion Catalysts: Kinetics and Mechanistic Insights. ACS Omega, 5(49), 31837-31846. [Link]

-

Ong, J. T., & Kostenbauder, H. B. (1975). Effect of self-association on rate of penicillin G degradation in concentrated aqueous solutions. Journal of Pharmaceutical Sciences, 64(8), 1378-1380. [Link]

-

USDA Food Safety and Inspection Service. (n.d.). Determination and Confirmation of Penicillin G by LC-MS/MS. USDA. [Link]

-

American Society of Health-System Pharmacists. (2008). Penicillin G Potassium. ASHP Publications. [Link]

-

Pawełczyk, E., & Plotkowiak, Z. (1980). Kinetics of drug decomposition. Part 62. Kinetics of penicillin G potassium salt (PGP) thermal degradation in solid phase. Polish Journal of Pharmacology and Pharmacy, 32(1), 55-62. [Link]

-

Straub, R., & Voyksner, R. (1993). Determination of penicillin G, ampicillin, amoxicillin, cloxacillin and cephapirin by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 647(1), 167-181. [Link]

-

Schwartz, M. A. (1965). MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. Journal of Pharmaceutical Sciences, 54, 472-473. [Link]

-

SIELC Technologies. (n.d.). Separation of Penicillin G sodium on Newcrom R1 HPLC column. SIELC. [Link]

-

Frański, R., & Tłokowski, H. (2011). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS. Letters in Organic Chemistry, 8(1), 69-72. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.ashp.org [publications.ashp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. accesson.kr [accesson.kr]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]

- 10. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A kinetic analysis of the acidic degradation of penicillin G and confirmation of penicillamine as a degradation product - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Effect of self-association on rate of penicillin G degradation in concentrated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme-catalyzed biodegradation of penicillin fermentation residues by β-lactamase OtLac from Ochrobactrum tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fsis.usda.gov [fsis.usda.gov]

An In-Depth Technical Guide to Penicillin G Potassium Salt for Gram-Positive Bacteria Research

<

A Senior Application Scientist's Perspective on Maximizing Experimental Success

This guide provides a comprehensive technical overview of Penicillin G potassium salt for researchers, scientists, and drug development professionals working with gram-positive bacteria. It moves beyond standard protocols to offer insights into the underlying principles, ensuring robust and reproducible results.

Foundational Principles: Understanding Penicillin G and the Gram-Positive Cell Wall

Penicillin G, a member of the β-lactam class of antibiotics, has long been a cornerstone in combating gram-positive bacterial infections.[1] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity and shape.[1][2]

Gram-positive bacteria are particularly susceptible to penicillin G due to the unique architecture of their cell envelope.[3] They possess a thick, external layer of peptidoglycan, ranging from 30 to 100 nanometers, which constitutes up to 90% of the cell wall's dry weight.[4][5] This peptidoglycan layer is a complex mesh-like structure composed of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) subunits cross-linked by short peptide chains.[6] Interwoven within this peptidoglycan matrix are teichoic and lipoteichoic acids, which play roles in cell wall metabolism and adhesion.[5][7] Crucially, gram-positive bacteria lack the outer membrane present in their gram-negative counterparts, leaving their extensive peptidoglycan layer more exposed and accessible to antibiotics like penicillin G.[2][4]

Mechanism of Action: Targeting Peptidoglycan Synthesis

The bactericidal action of penicillin G is a direct consequence of its interference with the final stages of peptidoglycan synthesis.[1] This process is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1][8] These membrane-associated enzymes, specifically DD-transpeptidases, are responsible for creating the peptide cross-links that give the peptidoglycan layer its strength and rigidity.[3][9]

Penicillin G's molecular structure mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor. This structural similarity allows it to bind to the active site of PBPs, leading to an irreversible acylation of the enzyme.[1][10] This inactivation of PBPs prevents the formation of the crucial cross-links, resulting in a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[1][3] Consequently, the cell undergoes lysis and death.[1]

Figure 1: Mechanism of Action of Penicillin G on Gram-Positive Bacteria.

Experimental Design and Protocols: A Self-Validating Approach

Rigorous experimental design is paramount for obtaining meaningful and reproducible data. This section outlines key protocols, emphasizing the rationale behind each step to ensure a self-validating workflow.

Preparation of Penicillin G Potassium Salt Stock Solutions

The stability of penicillin G in solution is a critical factor that is often overlooked. The β-lactam ring is susceptible to hydrolysis, which renders the antibiotic inactive.[11] Therefore, proper preparation and storage of stock solutions are essential.

Key Considerations:

-

Solubility: Penicillin G potassium salt is readily soluble in water.[12]

-

Stability: Aqueous solutions of penicillin G are most stable at a neutral pH (around 6.5 to 7.5).[13] Stability decreases in acidic or alkaline conditions and at higher temperatures.[11][13] It has been shown that at 20°C, 38% of penicillin G in solution can decay within 24 hours.[14]

-

Storage: Prepared stock solutions should be filter-sterilized and can be stored at 2-8°C for up to one week or at -20°C for longer periods.[12] However, it is always best practice to use freshly prepared solutions for critical experiments.

Protocol: Preparation of a 10 mg/mL Penicillin G Stock Solution

-

Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

-

Weighing: Accurately weigh the desired amount of Penicillin G potassium salt powder.

-

Dissolution: Dissolve the powder in sterile, nuclease-free water to a final concentration of 10 mg/mL. Ensure complete dissolution by gentle vortexing.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15] It is a fundamental quantitative measure of an antibiotic's in vitro activity. The broth microdilution method is a widely accepted and standardized technique for MIC determination.

Protocol: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 well-isolated colonies of the gram-positive bacterium of interest.

-

Suspend the colonies in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

-

Prepare Antibiotic Dilutions:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.[16]

-

Add 100 µL of a 2x working concentration of the penicillin G stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range.[15][16] Discard 100 µL from the last dilution column.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of penicillin G at which there is no visible growth (turbidity) as determined by visual inspection or by using a microplate reader.[16]

-

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Typical MIC Ranges for Susceptible Gram-Positive Bacteria:

| Organism | Susceptible MIC (µg/mL) |

| Staphylococcus spp. | ≤0.12 |

| Streptococcus spp. (beta-hemolytic group) | ≤0.12 |

| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 |

| Bacillus anthracis | ≤0.12 |

| Data sourced from FDA guidelines.[17] |

Understanding and Overcoming Resistance

The emergence of antibiotic resistance is a significant challenge in both clinical and research settings. For penicillin G, the primary mechanisms of resistance in gram-positive bacteria are:

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of penicillin, rendering it inactive.[3][18] This is a common resistance mechanism in strains of Staphylococcus aureus.[3]

-

Alteration of Target Site: Modifications to the structure of PBPs, which reduce their binding affinity for β-lactam antibiotics.[10][18] This can occur through genetic mutations in the PBP genes or the acquisition of new, resistant PBP genes.[18] For example, methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which encodes for a low-affinity PBP2a.[18]

Troubleshooting unexpected resistance:

| Observation | Potential Cause | Troubleshooting Steps |

| High MIC values in known susceptible strains | Penicillin G degradation | Prepare fresh stock solutions. Ensure proper storage conditions (pH, temperature).[11][13] |

| Inconsistent MIC results | Inoculum variability | Standardize inoculum preparation using a McFarland standard. Perform colony counts to verify inoculum density. |

| No inhibition zone in disk diffusion assays | Presence of β-lactamase producing bacteria | Consider co-administration with a β-lactamase inhibitor (e.g., clavulanic acid) for research purposes. |

Concluding Remarks for the Advanced Researcher

Penicillin G potassium salt remains a valuable tool for in vitro research on gram-positive bacteria. A thorough understanding of its mechanism of action, coupled with meticulous experimental technique, is essential for generating high-quality, reliable data. By appreciating the intricacies of the gram-positive cell wall and the potential for antibiotic degradation and bacterial resistance, researchers can design more robust experiments and accurately interpret their findings. This guide serves as a foundational resource, encouraging a proactive and informed approach to the use of this classic antibiotic in a modern research context.

References

- What is the mechanism of Penicillin G Potassium? - Patsnap Synapse. (2024-07-17).

- Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PubMed Central.

- penicillin-binding proteins: structure and role in peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic.

- Penicillin-binding proteins in bacteria - PMC - NIH.

- Penicillin - Wikipedia.

- Effect of Buffer Solution and Temperature on the Stability of Penicillin G - ACS Publications.

- The stability of penicillin g sodium in aqueous solution - ResearchGate.

- Penicillin G potassium salt, p | P7794-100MU | SIGMA-ALDRICH | SLS.

- The Gram-Positive Bacterial Cell Wall - PMC - PubMed Central.

- Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - NIH.

- Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC - NIH.

- The Gram-Positive Bacterial Cell Wall | Microbiology Spectrum - ASM Journals.

- Penicillin G Potassium Salt, USP Grade - Cepham Life Sciences - Bioscience Research Products.

- Penicillin Mechanism - News-Medical.Net.

- Penicillin-binding Proteins in Bacteria - PubMed.

- The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis | mBio - ASM Journals. (2021-03-23).

- Penicillin-binding proteins - Wikipedia.

- 2.3A: The Gram-Positive Cell Wall - Biology LibreTexts. (2023-08-31).

- Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers - PubMed. (2014-04-15).

- Shelf life penicillin testing reagents - American Academy of Allergy, Asthma & Immunology. (2017-03-23).

- Penicillin - StatPearls - NCBI Bookshelf - NIH.

- Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance - PDB-101.

- Gram-positive cell wall - Microbe Notes.

- MTS™ Penicillin G MTS™ Penicillin G MTS™ Penicillin G - Liofilchem. (2020-01-31).

- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC - NIH.

- Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - ASM Journals.

- Minimum inhibitory concentration (MIC) of penicillin G against S.... - ResearchGate.

Sources

- 1. What is the mechanism of Penicillin G Potassium? [synapse.patsnap.com]

- 2. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. journals.asm.org [journals.asm.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. cephamls.com [cephamls.com]

- 9. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 10. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Shelf life penicillin testing reagents [aaaai.org]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]

- 18. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Preparation of Penicillin G Potassium Salt Stock Solution for Cell Culture

Introduction: The Rationale for Penicillin in Cell Culture

In the controlled in vitro environment of cell culture, the risk of microbial contamination is ever-present. Bacterial contamination, in particular, can rapidly overwhelm a cell culture, leading to the loss of valuable cells and compromising experimental results. Penicillin G, a member of the β-lactam class of antibiotics, is a cornerstone of contamination control in many research laboratories.[1] Its primary utility lies in its potent bactericidal activity against Gram-positive bacteria, a common source of cell culture contamination.[2][3]

The mechanism of action for Penicillin G involves the inhibition of bacterial cell wall synthesis.[4][5][6] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[2][5][7] Peptidoglycan provides structural integrity to the bacterial cell wall.[4][7] By inhibiting the cross-linking of peptidoglycan chains, Penicillin G compromises the structural integrity of the cell wall, leading to cell lysis and death, especially in actively dividing bacteria.[4][7][8][9] The potassium salt of Penicillin G is frequently used due to its high solubility in aqueous solutions.[2][10][11]